molecular formula C11H14FNO2 B1393338 4-Fluoro-3,5-dimethyl-DL-phenylalanine CAS No. 1259957-45-3

4-Fluoro-3,5-dimethyl-DL-phenylalanine

Cat. No. B1393338
M. Wt: 211.23 g/mol
InChI Key: ZDXQFWPMVPQNOY-UHFFFAOYSA-N
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Description

4-Fluoro-3,5-dimethyl-DL-phenylalanine is a phenylalanine derivative . The hydrogen at position 4 on the benzene ring is replaced by a fluoro group . It is a non-proteinogenic alpha-amino acid and a member of monofluorobenzenes .


Molecular Structure Analysis

The molecular structure of 4-Fluoro-3,5-dimethyl-DL-phenylalanine is represented by the Inchi Code: 1S/C11H14FNO2/c1-6-3-8(4-7(2)10(6)12)5-9(13)11(14)15/h3-4,9H,5,13H2,1-2H3, (H,14,15) . The molecular weight is 211.24 .


Physical And Chemical Properties Analysis

4-Fluoro-3,5-dimethyl-DL-phenylalanine is a solid at ambient temperature . It has a boiling point of 245 degrees Celsius .

Scientific Research Applications

4-Fluoro-3,5-dimethyl-DL-phenylalanine is a chemical compound with the CAS Number: 1259957-45-3 . It’s used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

One specific application of fluorinated compounds, including 4-Fluoro-3,5-dimethyl-DL-phenylalanine, is in the field of enzymatic synthesis . Fluorinated compounds are widely used in molecular imaging, pharmaceuticals, and materials due to their unique properties . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance . Enzyme catalysis is essential for the synthesis of fluorinated compounds . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .

  • Peptide Synthesis : Fluorinated phenylalanines, including 4-Fluoro-3,5-dimethyl-DL-phenylalanine, can be used in peptide synthesis . Peptides are short chains of amino acids that can serve a wide range of functions in the body, and synthesizing them in the lab can help researchers study their properties and potential uses.

  • Pharmaceutical Applications : Fluorinated phenylalanines have had considerable industrial and pharmaceutical applications . They have been expanded also to play an important role as potential enzyme inhibitors as well as therapeutic agents . Incorporation of fluorinated aromatic amino acids into proteins increases their catabolic stability especially in therapeutic proteins and peptide-based vaccines .

  • Molecular Imaging : Fluorinated compounds are widely used in molecular imaging . This involves using molecules that have been designed specifically to interact with specific biological targets and produce a signal that can be detected and analyzed. Fluorinated compounds can be used to create contrast agents for imaging techniques like MRI and PET scans .

  • Material Science : Fluorinated compounds are also used in material science . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance .

  • Enzymatic Synthesis : Fluorinated compounds are widely used in the fields of molecular imaging, pharmaceuticals, and materials . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance . Therefore, the synthesis of fluorides has attracted more and more attention from biologists and chemists . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .

  • NMR, HPLC, LC-MS, UPLC Studies : 4-Fluoro-3,5-dimethyl-DL-phenylalanine can be used in various analytical techniques such as Nuclear Magnetic Resonance (NMR), High Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra Performance Liquid Chromatography (UPLC) . These techniques are used to analyze and identify chemical compounds, and fluorinated compounds like 4-Fluoro-3,5-dimethyl-DL-phenylalanine can provide unique signals that make them easier to detect and analyze .

Safety And Hazards

The specific safety information and hazards associated with 4-Fluoro-3,5-dimethyl-DL-phenylalanine are not provided in the search results .

properties

IUPAC Name

2-amino-3-(4-fluoro-3,5-dimethylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c1-6-3-8(4-7(2)10(6)12)5-9(13)11(14)15/h3-4,9H,5,13H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXQFWPMVPQNOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3,5-dimethyl-DL-phenylalanine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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